(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJJQQORWTESV-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been included in various screening libraries aimed at identifying new therapeutic agents. Its structure suggests potential applications in treating infections and modulating immune responses:
- Antiparasitic Activity : MFCD00661770 is part of an Antiparasite Library containing 23,996 compounds. Preliminary studies indicate that compounds with similar structures may exhibit activity against parasites, making this compound a candidate for further investigation in antiparasitic drug development .
- Agrochemical Potential : The compound is also included in the New Agro Library, which comprises 44,492 compounds aimed at agricultural applications. Its structural features may confer herbicidal or insecticidal properties, warranting exploration in crop protection .
Research has indicated that the trifluoromethyl group can significantly alter the pharmacokinetic properties of molecules. Studies have shown that compounds with such modifications often demonstrate enhanced potency and selectivity against specific biological targets.
Case Studies
A notable case study involved the synthesis and evaluation of MFCD00661770 in a series of assays designed to assess its biological activity:
- Synthesis : The compound was synthesized using standard organic chemistry techniques involving the reaction of morpholine derivatives with trifluoroacetylation methods.
- Biological Assays : In vitro assays demonstrated promising results against certain cancer cell lines and microbial strains. The compound’s ability to inhibit cell growth was attributed to its interaction with cellular pathways influenced by the morpholine ring .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below summarizes key differences between (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one and analogous compounds with varying substituents:
Key Observations :
- Morpholin-4-yl vs. Aryl Groups : The morpholine substituent increases solubility in polar solvents compared to aryl groups (e.g., p-tolyl or furan-2-yl), making it advantageous for reactions in aqueous or protic media. However, aryl-substituted analogs exhibit higher yields in photocatalytic syntheses (e.g., 93% for o-tolyl derivatives ).
- Biological Relevance : Morpholine derivatives are frequently employed in drug design due to their bioavailability and metabolic stability , suggesting that the morpholin-4-yl compound may have superior pharmacokinetic properties compared to furan or aryl analogs.
Preparation Methods
Grignard Addition to Morpholine 3,3,3-Trifluoropropanamide
The most robust method involves morpholine 3,3,3-trifluoropropanamide (1 ), a commercially available reagent that undergoes sequential nucleophilic additions to form β-fluoro-α,β-unsaturated amides. As reported by recent studies, treatment of 1 with two equivalents of Grignard reagents (e.g., methylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −78°C yields the (E)-configured enone via a β,β-difluoroacrylamide intermediate (Scheme 1).
Mechanistic Insights :
- Formation of the β,β-Difluoroacrylamide Intermediate :
The reaction initiates with the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of 1 , displacing morpholine and generating a β,β-difluoroenolate. 19F NMR studies confirm the transient formation of this intermediate, evidenced by distinct signals at δ −110 to −120 ppm.
- Stereoselective Elimination :
Subsequent elimination of a fluoride ion from the intermediate proceeds via an anti-periplanar pathway, favoring the (E)-isomer due to reduced steric hindrance between the trifluoromethyl group and the incoming nucleophile.
Optimization Parameters :
- Solvent : Anhydrous THF or dichloromethane (DCM) minimizes side reactions.
- Temperature : Reactions conducted below −50°C enhance stereocontrol.
- Grignard Reagent : Bulky reagents (e.g., tert-butylmagnesium chloride) improve (E)-selectivity (>95:5 E:Z).
Table 1. Yields and Stereoselectivity with Various Grignard Reagents
| Grignard Reagent | Yield (%) | E:Z Ratio |
|---|---|---|
| MethylMgBr | 78 | 92:8 |
| PhenylMgBr | 82 | 95:5 |
| tert-ButylMgCl | 85 | 97:3 |
Photoredox-Mediated Decarboxylative Alkylation
Recent advances in photoredox catalysis offer an alternative route for functionalizing morpholine derivatives. Building on methodologies from diastereoconvergent syntheses, the trifluoromethyl group can be introduced via a visible light-promoted Giese reaction.
Procedure :
- Substrate Preparation : A morpholine-bearing carboxylic acid (12 ) is generated via hydrolysis of its ethyl ester precursor.
- Decarboxylative Trifluoromethylation : Irradiation with blue LEDs in the presence of Fukuzumi catalyst (13 ) and methyl vinyl ketone facilitates radical-based coupling, yielding the enone with retained (E)-stereochemistry.
Key Advantages :
- Ambient reaction conditions avoid thermal degradation.
- Diastereoconvergence ensures high purity regardless of starting material configuration.
Industrial-Scale Considerations and Process Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize atom economy and safety. For example, the use of dimethylformamide (DMF) in lieu of THF enables higher reaction temperatures (80°C) without compromising yield, as demonstrated in fluorinated benzofuran syntheses. Additionally, palladium on carbon (Pd/C) catalyzes nitro group reductions in rivaroxaban intermediates, suggesting potential adaptability for deprotection steps in enone synthesis.
Workflow and Purification
Crude products often precipitate upon aqueous workup, simplifying isolation. Recrystallization from ethanol or chromatography on silica gel affords analytical-grade material.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal analysis of analogous compounds (e.g., 4ed in) confirms coplanarity between the morpholine ring and carbonyl group, stabilizing the (E)-configuration via intramolecular hydrogen bonding (N–H···O = 2.77 Å).
Q & A
Basic: What synthetic methodologies are recommended for preparing (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one, and how do reaction conditions influence stereochemical outcomes?
Answer:
The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling reactions . For example:
- Friedel-Crafts acylation : React 3-fluoro-4-morpholinobenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the α,β-unsaturated ketone backbone. Temperature control (0–5°C) is critical to avoid over-acylation and maintain the E-configuration of the double bond .
- Metal-catalyzed coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective coupling between morpholine derivatives and trifluoromethyl enones. Ligand choice (e.g., bulky phosphines) and solvent polarity (e.g., DMF vs. THF) significantly impact stereoselectivity and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
